thermodynamic properties of 1,2,6-hexanetriol vs glycerol
thermodynamic properties of 1,2,6-hexanetriol vs glycerol
Executive Summary
This technical guide provides a rigorous thermodynamic comparison between 1,2,6-Hexanetriol (1,2,6-HT) and the industry-standard Glycerol (1,2,3-Propanetriol) .[1] While glycerol remains the ubiquitous cryoprotectant and humectant, its high hygroscopicity and specific viscosity profile limit its utility in sensitive encapsulations and hydrophobic API formulations.[1]
1,2,6-Hexanetriol emerges as a critical alternative, offering a higher viscosity index , reduced hygroscopicity (~50% of glycerol) , and lower surface tension .[1] This guide analyzes the structure-property relationships driving these differences, specifically the impact of the C6 alkyl backbone versus the C3 backbone of glycerol, and provides actionable protocols for validating these properties in a drug development context.[1]
Molecular Architecture & Theoretical Basis
The thermodynamic divergence between these two polyols stems directly from their molecular topology.
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Glycerol (C3H8O3): A short C3 backbone with three hydroxyl groups on adjacent carbons (1,2,3).[1] This creates a dense hydrogen-bonding network (H-bond density ~32.6 mmol/g), resulting in high polarity and extreme hygroscopicity.[1]
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1,2,6-Hexanetriol (C6H14O3): A longer C6 backbone with hydroxyls at positions 1, 2, and 6.[1] The separation of the terminal hydroxyl (C6) from the vicinal pair (C1, C2) introduces a significant hydrophobic spacer.
Thermodynamic Consequence: The "bulkier" C6 chain disrupts the tight lattice packing seen in glycerol, lowering density but increasing viscosity due to chain entanglement and increased radius of gyration.[1]
Diagram 1: Molecular Interaction & Property Correlation
Caption: Causal mapping of molecular structure to macroscopic thermodynamic properties. Note the divergent impact of chain length on viscosity and surface tension.
Thermodynamic Property Matrix
The following data consolidates critical thermodynamic parameters. Note the distinct inversion in density versus viscosity.[1]
| Property | Glycerol (Standard) | 1,2,6-Hexanetriol | Thermodynamic Implication |
| Molar Mass | 92.09 g/mol | 134.17 g/mol | HT has slower diffusion rates (Stokes-Einstein).[1] |
| Density (25°C) | 1.261 g/mL | 1.109 g/mL | HT is less dense due to inefficient packing of C6 chains. |
| Viscosity (20°C) | ~1.41 Pa[1]·s (1410 cP) | 2.63 Pa[1]·s (2630 cP) | HT is ~86% more viscous. Critical for formulation thickening. |
| Surface Tension | ~63-64 dyn/cm | ~50 dyn/cm | HT has better wetting on hydrophobic APIs.[1] |
| Boiling Point | 290°C (dec.) | 178°C (at 5 mmHg) | HT requires vacuum distillation for purification. |
| Hygroscopicity | Very High | Moderate (~50% of Gly) | HT offers better stability for moisture-sensitive drugs. |
| Solubility | Water, Alcohols | Water, Alcohols, Acetone | HT has broader compatibility with semi-polar solvents.[1] |
Data Sources: NIST Chemistry WebBook [1], Sigma-Aldrich Technical Data [2], Fisher Scientific [3].[1]
Deep Dive: Phase Transition & Cryopreservation
Viscosity-Driven Vitrification
Glycerol is a standard cryoprotectant because it readily forms a glass at cryogenic temperatures (Tg ≈ 190 K / -83°C).[1] However, 1,2,6-Hexanetriol presents a unique cryobiological profile .
Because viscosity is exponentially related to the glass transition temperature (Tg), the significantly higher viscosity of 1,2,6-HT suggests a higher Tg compared to glycerol.[1]
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Mechanism: The longer C6 chain restricts molecular rotation, requiring more thermal energy to transition from a glassy to a rubbery state.[1]
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Benefit: A higher Tg implies a more stable glass that is less prone to devitrification (recrystallization) during warming, potentially offering superior protection for large tissue volumes or labile proteins.[1]
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Trade-off: The high viscosity at room temperature makes cell loading/unloading slower, necessitating longer equilibration times to avoid osmotic shock.[1]
Hygroscopicity & Protein Stability
Glycerol's intense hygroscopicity can strip the hydration shell from sensitive proteins, leading to denaturation. 1,2,6-HT, with its "amphiphilic" character (hydrophobic C6 chain + hydrophilic -OH groups), acts as a milder cosolvent.[1] It stabilizes the native state of proteins by preferentially excluding itself from the protein surface (preferential hydration) without the aggressive dehydration stress imposed by glycerol.
Experimental Protocols (Self-Validating)
To integrate 1,2,6-HT into a formulation, you must empirically determine its specific behavior in your system.[1]
Protocol A: Differential Scanning Calorimetry (DSC) for Tg Determination
Rationale: Since specific Tg values for 1,2,6-HT aqueous mixtures are not standard in all databases, this protocol validates the vitrification point for your specific concentration.[1]
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Preparation: Prepare 1,2,6-HT solutions (e.g., 10%, 20%, 40% w/w in WFI).
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Pan Loading: Hermetically seal 10–20 µL of sample in aluminum pans (Tzero or equivalent). Reference: Empty pan.
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Thermal Cycle:
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Equilibrate at 20°C.
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Cool to -150°C at 10°C/min (Quench cool to ensure glass formation).
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Isotherm for 5 min.
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Heat to 20°C at 5°C/min.
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Analysis: Identify the step change in heat flow (endothermic shift) corresponding to Tg.
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Validation Criteria: The derivative signal (Heat Flow vs. T) should show a clear peak at the inflection point.
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Protocol B: Viscosity-Temperature Profiling (Rheology)
Rationale: 1,2,6-HT viscosity is highly temperature-dependent.[1] Single-point data is insufficient for process design.[1]
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Instrument: Cone-and-plate rheometer (e.g., 40mm, 2° cone).
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Gap Zeroing: Perform at experimental temperature.
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Shear Sweep: Ramp shear rate from 0.1 to 100 s⁻¹ to confirm Newtonian behavior (viscosity should be constant).
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Temp Ramp: Measure viscosity from 10°C to 60°C at a constant shear rate (e.g., 50 s⁻¹).
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Modeling: Fit data to the Arrhenius equation:
to derive the activation energy of flow ( ).-
Expectation: 1,2,6-HT will show a higher
than glycerol, indicating greater sensitivity to temperature changes.[1]
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Decision Logic for Solvent Selection
Use this workflow to determine when to substitute Glycerol with 1,2,6-Hexanetriol.
Caption: Selection logic based on API stability, rheological constraints, and solubility requirements.
References
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NIST Chemistry WebBook. 1,2,6-Hexanetriol Thermophysical Properties.[1][2][3] National Institute of Standards and Technology.[2][4] Link
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Sigma-Aldrich. 1,2,6-Hexanetriol Product Specification & Safety Data. Merck KGaA. Link[1][5]
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Fisher Scientific. 1,2,6-Hexanetriol Technical Data. Thermo Fisher Scientific. Link
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PubChem. Compound Summary: 1,2,6-Hexanetriol.[1][3][6] National Library of Medicine. Link[1]
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Cheméo. Chemical & Physical Properties of 1,2,6-Hexanetriol.Link[1]
Sources
- 1. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]
- 2. 1,2,6-Hexanetriol [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. 1,2,6-hexanetriol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 5. 1,2,6-己三醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,2,6-Hexanetriol, 96% | Fisher Scientific [fishersci.ca]
